7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine
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Overview
Description
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group, a dioxolane ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide.
Formation of the Dioxolane Ring: The dioxolane ring can be formed through acetalization reactions involving diols and aldehydes.
Introduction of the Amine Group: The amine group is typically introduced through amination reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the dioxolane ring or the benzofuran core, leading to the formation of simpler alcohols or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or hydroxylating agents are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amine group makes it a potential candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, anti-cancer, and anti-viral activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group and dioxolane ring can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Similar in structure but lacks the methoxy and amine groups.
7-Methoxy-1-benzofuran-4-amine: Similar but lacks the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)-1-benzofuran: Similar but lacks the methoxy and amine groups.
Uniqueness
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine is unique due to the presence of all three functional groups: methoxy, dioxolane, and amine. This combination of groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
652158-94-6 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H15NO4/c1-13(16-5-6-17-13)11-7-8-9(14)3-4-10(15-2)12(8)18-11/h3-4,7H,5-6,14H2,1-2H3 |
InChI Key |
WIHVMADCVSHQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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